molecular formula C20H32O5 B031154 13,14-Dihydro-15-keto-pgd2 CAS No. 59894-07-4

13,14-Dihydro-15-keto-pgd2

Cat. No. B031154
CAS RN: 59894-07-4
M. Wt: 352.5 g/mol
InChI Key: VSRXYLYXIXYEST-KZTWKYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

13,14-Dihydro-15-keto PGD2 is formed through enzymatic pathways involving the reduction of the C-13,14 double bond and the oxidation of the hydroxyl group at C-15. The enzyme 15-hydroxyprostaglandin dehydrogenase plays a crucial role in its formation, indicating the importance of enzymatic regulation in its biosynthesis (Wilson, 1995).

Scientific Research Applications

  • Radioimmunoassay in Tissue Analysis : Specific antisera against 13,14-dihydro15-keto-PgE2, a compound closely related to 13,14-Dihydro-15-keto-PGD2, can be used in radioimmunoassay to determine total prostaglandin release by a tissue (Peskar, Holland, & Peskar, 1974).

  • Medical Applications in Women's Health : Treatment with oral contraceptives or prostaglandin synthetase inhibitors significantly lowers plasma levels of 15-keto-13,14-dihydro-PGF2alpha, which is associated with dysmenorrhea, a painful menstrual condition (Lundström & Gréen, 1978).

  • Enzymatic Study in the Central Nervous System : An enzyme responsible for the specific inactivation of prostaglandin D2, the major prostaglandin in the central nervous system, was identified in swine brain (Watanabe et al., 1980).

  • Metabolism Studies : Prostaglandin 9-hydroxydehydrogenase, an enzyme that converts prostaglandin F2alpha to 15-keto-13,14-dihydroprostaglandin E2, was studied in adult rat kidney homogenates (Pace-Asciak, 1975).

  • Oncology Research : 13,14-DHK-PGF2α, a stable product of degradation after pulmonary flow, is elevated in patients with urogenital tumors (Dunzendorfer, Zahradnik, & Gerster, 1980).

  • Pharmacological Studies : 15-keto PGE2, closely related to 13,14-Dihydro-15-keto-PGD2, was found to be equiactive or more potent than prostaglandin E2 in relaxing guinea-pig trachea (Crutchley & Piper, 1975).

  • Biosynthesis Monitoring : Measurements of changes in 13,14-Dihydro-15-keto-prostaglandin F2α in plasma reflect changes in prostaglandin F2α biosynthesis more accurately than primary prostaglandin itself (Wilson, 1995).

  • Therapeutic Applications in Thromboembolic Disorders : 13,14-dihydro-PGE1 induces arterial thromboresistance, suggesting potential as a therapeutic agent for thromboembolic disorders (Sinzinger et al., 1998).

  • Inhalation Studies in Humans : Inhalation of prostaglandin D2 (PGD2) does not produce a change in plasma 13,14-dihydro-15-keto-PGF2 concentrations, providing insights into respiratory pharmacology (Hardy, Holgate, & Robinson, 1986).

  • Kidney Function Research : Rat renal medulla may play a key role in modulating prostaglandin levels in the kidney (Speziale et al., 1984).

Safety And Hazards

As per the information available, “13,14-Dihydro-15-keto Prostaglandin D2” is not intended for human or veterinary use .

Future Directions

The future directions of “13,14-Dihydro-15-keto Prostaglandin D2” research could involve further exploration of its selective agonist properties for the CRTH2/DP2 receptor . Additionally, its inhibitory effect on ion flux in a canine colonic mucosa preparation could be another area of interest .

properties

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRXYLYXIXYEST-KZTWKYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13,14-Dihydro-15-keto-pgd2

CAS RN

59894-07-4
Record name 13,14-Dihydro-15-keto-PGD2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59894-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,14-Dihydro-15-ketoprostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059894074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-Dihydro-15-keto-pgd2
Reactant of Route 2
Reactant of Route 2
13,14-Dihydro-15-keto-pgd2
Reactant of Route 3
13,14-Dihydro-15-keto-pgd2
Reactant of Route 4
Reactant of Route 4
13,14-Dihydro-15-keto-pgd2
Reactant of Route 5
Reactant of Route 5
13,14-Dihydro-15-keto-pgd2
Reactant of Route 6
Reactant of Route 6
13,14-Dihydro-15-keto-pgd2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.